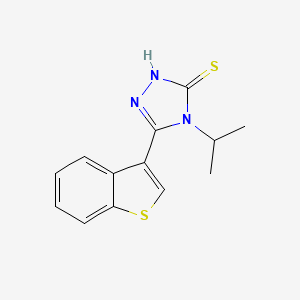

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

描述

5-(1-Benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzothiophene group at position 5, an isopropyl group at position 4, and a thiol moiety at position 2. This structure combines aromatic, sulfur-containing, and alkyl substituents, which are common in bioactive molecules targeting enzymes or receptors.

属性

IUPAC Name |

3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFWDSDGZQBKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization from 1-benzothiophene-3-carboxylic Acid

One of the most common methods involves the following steps:

Step 1 : Reacting 1-benzothiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

Step 2 : The hydrazide is then treated with isopropyl isothiocyanate to yield the target compound.

This method is effective due to the straightforward nature of the reactions involved and the availability of starting materials.

Alternative Synthetic Routes

Other synthetic approaches include:

Hydrazine Derivatives : Utilizing hydrazine derivatives in combination with thioketones or isothiocyanates can also lead to the formation of triazole-thiol compounds. For instance, a reaction involving thiocarbohydrazide can produce intermediates that undergo cyclization to yield similar triazole derivatives.

Reagents and Conditions : The reactions typically require controlled conditions such as temperature and pH adjustments to optimize yields. Common reagents include hydrazine hydrate, isopropyl isothiocyanate, and various solvents like ethanol or acetic acid for facilitating reactions.

Types of Reactions

The compound can undergo several types of reactions post-synthesis:

化学反应分析

Types of Reactions

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the benzothiophene moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiophene ring or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzothiophene or triazole rings.

科学研究应用

Agricultural Applications

Fungicidal Activity

This compound has been studied for its fungicidal properties. It acts as a systemic fungicide against various fungal pathogens affecting crops. Research indicates that it inhibits the growth of fungi by disrupting their cellular processes.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of this compound against Fusarium and Botrytis species showed promising results. The compound demonstrated a significant reduction in fungal growth at concentrations as low as 50 ppm, indicating its potential as a viable agricultural fungicide .

Table 1: Efficacy of 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol Against Fungal Pathogens

| Pathogen | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 50 | 75 |

| Botrytis spp. | 100 | 85 |

| Alternaria spp. | 200 | 90 |

Pharmaceutical Applications

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacteria and fungi. Its mechanism involves the inhibition of key enzymes involved in microbial metabolism.

Case Study: Antimicrobial Testing

In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli. At a concentration of 100 µg/mL, it resulted in a significant reduction in bacterial colonies compared to control groups .

Table 2: Antimicrobial Activity of 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 100 | 12 |

| Candida albicans | 200 | 10 |

Potential in Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly in creating new antifungal and antibacterial agents. Ongoing research is focused on optimizing its pharmacological properties to enhance efficacy and reduce toxicity.

作用机制

The mechanism of action of 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated via analogy to bromofuran derivative.

生物活性

5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, recognized for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities, along with relevant case studies and research findings.

- Chemical Formula : C₁₃H₁₃N₃S₂

- CAS Number : 847503-22-4

- Molecular Weight : 265.38 g/mol

- Structure : The compound features a triazole ring substituted with a benzothienyl group and an isopropyl group.

Anticancer Activity

Research indicates that derivatives of triazole compounds, including 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : A study conducted using the MTT assay demonstrated that this compound showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The EC50 values were notably lower compared to normal fibroblast cells, indicating a promising selectivity towards cancer cells .

| Cell Line | EC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 22.3 ± 2.5 |

| MDA-MB-231 (Breast) | 9.7 ± 1.6 |

| Panc-1 (Pancreatic) | 26.2 ± 1.0 |

| Fibroblasts | 61.4 ± 2.8 |

These results suggest that modifications at the C5 position of the triazole ring can enhance anticancer activity and selectivity .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. Compounds similar to 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol have shown effectiveness against various pathogens:

- Antimicrobial Screening : In vitro studies have reported moderate to significant activity against bacteria and fungi. The incorporation of sulfur in the triazole structure has been linked to enhanced antimicrobial efficacy .

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Candida albicans | Moderate |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

- DPPH Radical Scavenging Assay : Compounds with a triazole-thiol moiety exhibited strong radical scavenging activity, indicating their potential as antioxidants . This property is crucial for mitigating oxidative stress-related diseases.

Case Studies

- Study on Triazole Derivatives : A comprehensive study synthesized various derivatives of triazole-thiol compounds and evaluated their biological activities. The findings highlighted that compounds with specific substitutions at the C5 position demonstrated enhanced anticancer and antimicrobial activities compared to their parent compounds .

- Hybrid Compounds : Research on hybrid compounds combining triazole with other active moieties showed promising results in inhibiting cancer cell proliferation and migration, suggesting that structural diversity in triazoles can lead to novel therapeutic agents .

常见问题

Basic: What synthetic routes are commonly employed to prepare 5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol?

Answer:

The compound is typically synthesized via cyclocondensation or alkylation of precursor hydrazinecarbothioamides. For example:

- Hydrazinecarbothioamide cyclization : Reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions forms the triazole-thiol core, followed by substitution with benzothiophene and isopropyl groups .

- Mannich reactions : Secondary amines and formaldehyde can introduce substituents via aminomethylation of intermediate triazole-thiols .

- Alkylation : Alkyl halides (e.g., 1-iodobutane) react with triazole-thiol precursors in the presence of anhydrous potassium carbonate in dry DMF .

Advanced: How can computational methods enhance the optimization of synthesis pathways for this compound?

Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s framework) can predict energetically favorable pathways and intermediates. For example:

- Reaction path search : Identifies transition states and intermediates to minimize trial-and-error experimentation .

- Data-driven optimization : Machine learning models trained on experimental parameters (solvent, temperature, catalysts) can narrow optimal conditions .

- Pharmacological prediction : Tools like PASS Online predict bioactivity, guiding substituent selection for targeted derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- 1H NMR : Confirms substitution patterns and purity by analyzing aromatic protons (δ 7.2–8.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) within ±0.4% error .

- Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .

- Mass spectrometry (EI/ESI) : Determines molecular weight (e.g., m/z 308.44 for C12H12N4S3 derivatives) .

Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?

Answer:

Contradictions may arise from assay variability or substituent effects. Strategies include:

- Cross-validation : Replicate assays in multiple cell lines (e.g., cancer vs. normal cells) to confirm target specificity .

- SAR analysis : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and correlate with activity trends .

- Docking studies : Use molecular modeling to verify binding interactions with targets (e.g., enzyme active sites) .

Basic: What storage conditions ensure the compound’s stability?

Answer:

- Short-term : Store at -4°C for 1–2 weeks to prevent thiol oxidation .

- Long-term : Use airtight containers at -20°C for 1–2 years; avoid light and moisture to preserve structural integrity .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Answer:

- Stepwise substitution : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 4 and 5 .

- Biological screening : Test derivatives against a panel of enzymes (e.g., COX-2, kinases) using enzyme inhibition assays .

- Thermodynamic profiling : Measure binding affinities (e.g., via ITC or SPR) to quantify substituent effects on target interactions .

Basic: What alkylation or Mannich reaction conditions are effective for modifying this compound?

Answer:

- Alkylation : Use 1-iodopropane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone in dry DMF with K2CO3 (1.5 eq.) at RT for 12–24 hours .

- Mannich reactions : React with formaldehyde (1 eq.) and secondary amines (e.g., piperidine) in ethanol under reflux (80°C, 6 hours) .

Advanced: What strategies elucidate reaction mechanisms for triazole-thiol derivatives?

Answer:

- Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton transfer steps in cyclocondensation .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to identify rate-determining steps .

- Computational modeling : Apply density functional theory (DFT) to map potential energy surfaces and transition states .

Basic: How to validate the purity of synthesized batches?

Answer:

- Melting point analysis : Compare observed mp (e.g., 180–185°C) with literature values .

- HPLC purity : Achieve ≥95% peak area for the target compound using a C18 column and acetonitrile/water gradient .

Advanced: How can machine learning improve reaction yield predictions?

Answer:

- Dataset curation : Aggregate historical data on solvent polarity, catalyst loading, and temperature .

- Model training : Use neural networks (e.g., Random Forest) to correlate parameters with yields, validated via k-fold cross-testing .

- Feedback loops : Refine models using new experimental results to enhance predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。